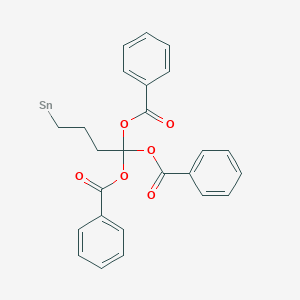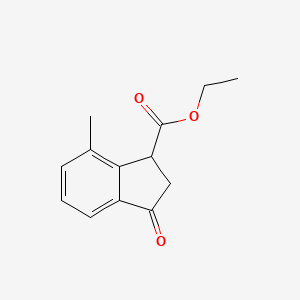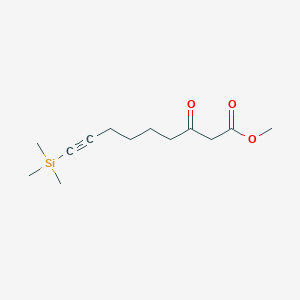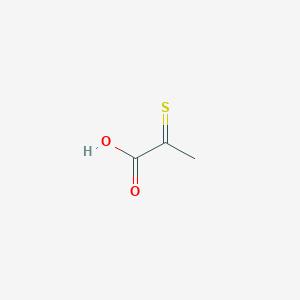![molecular formula C26H26O4 B14311218 1,1'-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3,4-dimethoxybenzene) CAS No. 114468-34-7](/img/structure/B14311218.png)
1,1'-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3,4-dimethoxybenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3,4-dimethoxybenzene) is an organic compound characterized by its complex aromatic structure. This compound is notable for its potential applications in various fields, including organic electronics and materials science. Its unique structure, featuring a central phenylene core with ethene linkages and dimethoxybenzene substituents, imparts distinctive chemical and physical properties.
Preparation Methods
The synthesis of 1,1’-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3,4-dimethoxybenzene) typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-phenylenediacetic acid and 3,4-dimethoxybenzaldehyde.
Condensation Reaction: The initial step involves a condensation reaction between 1,3-phenylenediacetic acid and 3,4-dimethoxybenzaldehyde in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the intermediate compound.
Cyclization: The intermediate undergoes cyclization under controlled conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain high purity 1,1’-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3,4-dimethoxybenzene).
Chemical Reactions Analysis
1,1’-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3,4-dimethoxybenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the formation of reduced derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Scientific Research Applications
1,1’-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3,4-dimethoxybenzene) has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its favorable electronic properties.
Materials Science:
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific biological pathways.
Catalysis: The compound is investigated for its catalytic properties in various organic transformations.
Mechanism of Action
The mechanism of action of 1,1’-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3,4-dimethoxybenzene) involves its interaction with molecular targets through its aromatic and ethene moieties. These interactions can modulate electronic properties and influence reactivity. The compound’s ability to participate in π-π stacking and hydrogen bonding interactions plays a crucial role in its function in organic electronics and catalysis.
Comparison with Similar Compounds
1,1’-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3,4-dimethoxybenzene) can be compared with similar compounds such as:
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(3,4-dimethoxybenzene): This compound has a similar structure but with a different substitution pattern on the phenylene core, leading to variations in electronic properties.
1,1’-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(2,4-dimethoxybenzene):
1,1’-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3,4-dihydroxybenzene):
Properties
CAS No. |
114468-34-7 |
|---|---|
Molecular Formula |
C26H26O4 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
4-[2-[3-[2-(3,4-dimethoxyphenyl)ethenyl]phenyl]ethenyl]-1,2-dimethoxybenzene |
InChI |
InChI=1S/C26H26O4/c1-27-23-14-12-21(17-25(23)29-3)10-8-19-6-5-7-20(16-19)9-11-22-13-15-24(28-2)26(18-22)30-4/h5-18H,1-4H3 |
InChI Key |
YHUHHWLPMHNSOR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=CC=C2)C=CC3=CC(=C(C=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


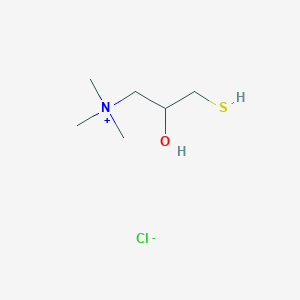
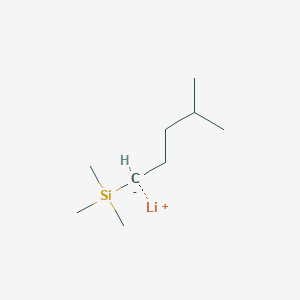
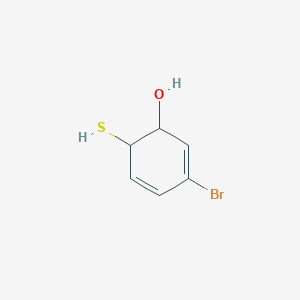
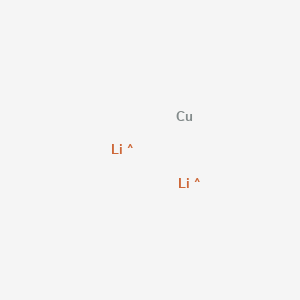
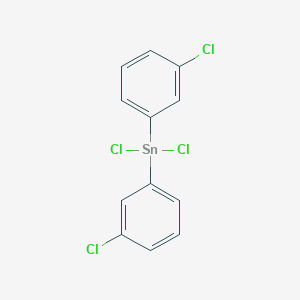
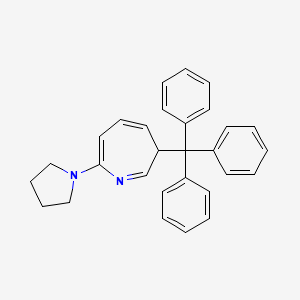
![4-[5-(Dodecyloxy)pyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14311187.png)
![4-[4-(Dimethylamino)phenyl]-3-(ethoxycarbonyl)but-3-enoate](/img/structure/B14311190.png)
